molecular formula C13H16N2O2 B1274082 4-(2-Morpholin-4-ylethoxy)benzonitrile CAS No. 34334-04-8

4-(2-Morpholin-4-ylethoxy)benzonitrile

Cat. No. B1274082
CAS RN: 34334-04-8
M. Wt: 232.28 g/mol
InChI Key: KQTJRPZKCNRDQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of morpholine with different aromatic substrates. For instance, o-Formylphenylboronic acid reacts with morpholine to form a benzoxaborole derivative, which is structurally related to the compound of interest . Another study describes the synthesis of a series of benzonitriles with luminescent properties, where the benzonitrile moiety is part of a larger, complex molecule . These syntheses typically involve condensation reactions and are characterized by spectral techniques.

Molecular Structure Analysis

The molecular structure of compounds related to 4-(2-Morpholin-4-ylethoxy)benzonitrile has been determined using various analytical methods. For example, the crystal structure of a morpholine-containing indazole derivative was determined to belong to the monoclinic system, space group P21/c . Similarly, a benzothiazole derivative with a morpholine moiety was analyzed, revealing a dihedral angle between the benzothiazole and morpholine planes . These studies provide insights into the molecular geometry and conformation of morpholine-containing compounds.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives is influenced by the presence of the morpholine ring. In the context of the provided papers, morpholine is involved in the formation of a benzoxaborole derivative and in the synthesis of benzohydrazides with antimycobacterial activity . The morpholine ring is important for the antimicrobial activity of these compounds, indicating its role in biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are diverse, depending on the specific substituents and molecular structure. For instance, the liquid crystalline behavior of a series of benzonitriles was investigated, revealing that compounds with shorter chain lengths exhibit the nematic phase, while those with longer chains show the orthorhombic columnar phase . The optical and electrochemical properties of these compounds were also studied, indicating their potential as blue-emitting materials with specific band gaps and energy levels . These properties are crucial for applications in materials science and electronics.

Scientific Research Applications

Antioxidant and Cardiovascular Effects

Several morpholine derivatives, structurally similar to 4-(2-Morpholin-4-ylethoxy)benzonitrile, have been investigated for their antioxidant properties. These derivatives have shown significant inhibitory effects on lipid peroxidation of microsomal membrane lipids, indicating potent antioxidant activity. Furthermore, some compounds have demonstrated hypocholesterolemic and hypolipidemic action, effectively decreasing cholesterol and triglycerides in plasma, suggesting potential cardiovascular benefits (Chrysselis, Rekka, & Kourounakis, 2000).

Anti-Inflammatory and Immunomodulatory Effects

Morpholine derivatives have also been researched for their anti-inflammatory and immunomodulatory effects. For instance, GYY4137, a morpholine derivative, has shown protective effects against endotoxic shock in rats by decreasing hypotension and inhibiting proinflammatory cytokine production. The compound also demonstrated anti-inflammatory effects by inhibiting NF-kappaB activation and expression of enzymes associated with inflammation, suggesting potential for treating various inflammatory conditions (Li et al., 2009).

Neurological and Analgesic Applications

Morpholine derivatives like M58373 have exhibited inhibitory activity on neurotoxin binding to voltage-gated sodium channels, indicating potential applications in neurological conditions. M58373 also showed significant effects on reducing substance P release from sensory neurons and alleviating pain behaviors in rats, highlighting its potential as an analgesic, particularly for neuropathic pain (Akada et al., 2006).

Effects on Platelet Aggregation and Thrombosis

Compounds like MS-180, another morpholine derivative, have been studied for their antiaggregatory and antithrombotic effects. These compounds have effectively inhibited platelet aggregation and thrombus formation, suggesting their potential utility in treating thrombotic diseases (Banno et al., 1999).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to wear personal protective equipment/face protection, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTJRPZKCNRDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388155
Record name 4-(2-morpholin-4-ylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Morpholin-4-ylethoxy)benzonitrile

CAS RN

34334-04-8
Record name 4-(2-morpholin-4-ylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-cyanophenol (5.95 g, 0.05 mol) in DMF (35 mL) at 0° C. was added 60% NaH (2.2 g, 0.055 mol). The reaction mixture was stirred at 0° C. for 15 minutes, then at room temperature for 15 minutes and then N-(2-chloroethyl)morpholine (prepared from 11.16 g, 0.06 mol of the hydrochloride salt) was added and the reaction mixture was stirred at room temperature for about 2 days. There was still a small amount of starting material present so the reaction mixture was heated on a steam bath for 4 hours. The reaction mixture was cooled to room temperature and then the solvent was removed. Ice-water was added to the residue and the solid which precipitated was collected by filtration and dried to afford 11.3 g (97%) of 4-[2-(4-morpholinyl)ethoxy]benzonitrile.
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
11.16 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-cyanophenol (5.95 g, 0.05 mol) in DMF (35 ml) at 0° C. is added 60% NaOH (2.2 g, 0.055 mol). The reaction mixture is stirred at 0° C. for 15 minutes, then at room temperature for 15 minutes and then N-(2-chloroethyl)morpholine (prepared from 11.16 g, 0.06 mol of the hydrochloride salt) is added, and the reaction mixture is stirred at room temperature for about two days. There is still a small amount of starting material present so the reaction mixture is heated on a steam bath for 4 hours. The reaction mixture is cooled to room temperature and then the solvent is removed. Ice water is added to the residue, and the solid which precipitats is collected by filtration and dried to afford 11.3 g (97%) of 4-[2-(4-morpholinyl)ethoxy]benzonitrile.
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
11.16 g
Type
reactant
Reaction Step Two

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